

techniques to improve Neurokinin A(4-10) TFA solubility in aqueous buffers

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Compound of Interest

Compound Name: Neurokinin A(4-10) TFA

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Technical Support Center: Neurokinin A(4-10) TFA Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with **Neurokinin A(4-10) TFA** in aqueous buffers.

Troubleshooting Guide: Improving Neurokinin A(4-10) TFA Solubility

Issue: You are experiencing difficulty dissolving lyophilized **Neurokinin A(4-10) TFA** powder in your desired aqueous buffer, resulting in a cloudy or particulate-containing solution.

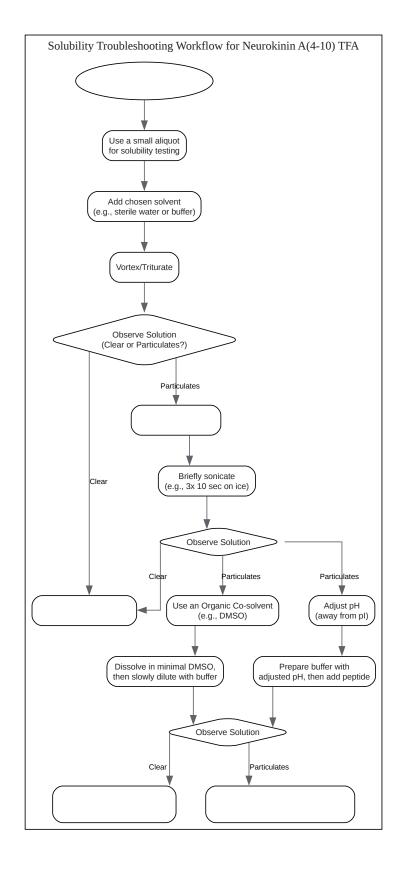
Root Cause Analysis:

Neurokinin A(4-10) is a hydrophobic peptide fragment. Its sequence (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2) contains a high proportion of hydrophobic amino acids (Phenylalanine, Valine, Leucine, Methionine), which limits its solubility in aqueous solutions.[1][2] One supplier notes its solubility in water is less than 0.1 mg/mL.[3] The presence of the trifluoroacetate (TFA) salt, a remnant from peptide synthesis and purification, can also influence solubility.

Troubleshooting Workflow



The following diagram outlines a systematic approach to improving the solubility of **Neurokinin A(4-10) TFA**.





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Caption: A step-by-step workflow for troubleshooting Neurokinin A(4-10) TFA solubility.

Frequently Asked Questions (FAQs) Q1: Why is my Neurokinin A(4-10) TFA not dissolving in water or PBS?

Neurokinin A(4-10) is a hydrophobic peptide due to its amino acid composition (Asp-Ser-Phe-Val-Gly-Leu-Met-NH2). Peptides with a high content of hydrophobic residues often exhibit poor solubility in aqueous solutions.[1][2] For this specific peptide, solubility in water is reported to be very low (<0.1 mg/mL).[3]

Q2: I see that this peptide is a TFA salt. How does that affect solubility?

Trifluoroacetic acid (TFA) is used during peptide synthesis and purification and remains as a counterion to the positively charged residues in the peptide.[4] The charge of Neurokinin A(4-10) is near neutral at physiological pH. Mildly acidic conditions, such as those provided by the TFA salt, can sometimes aid in the dissolution of basic peptides.[5] However, for a largely hydrophobic and near-neutral peptide, its effect may be minimal, and other strategies will be more effective.

Q3: What is the recommended first step if the peptide doesn't dissolve in my aqueous buffer?

If initial attempts to dissolve the peptide by vortexing fail, brief sonication is a recommended next step.[1][2] This can help break up aggregates and improve dissolution. Perform sonication in short bursts (e.g., 3 sessions of 10-15 seconds) in an ice bath to prevent heating and potential degradation of the peptide.

Q4: Can I use an organic solvent to dissolve Neurokinin A(4-10) TFA?



Yes, using a small amount of an organic co-solvent is a highly effective method for hydrophobic peptides.[6][7] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[1] The recommended procedure is to first dissolve the peptide in a minimal volume of 100% DMSO and then slowly add this stock solution to your aqueous buffer with vigorous vortexing to the desired final concentration.[6]

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance for DMSO varies between cell lines and assays. A general guideline is to keep the final concentration of DMSO at or below 0.5-1% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[2] Always perform a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q6: How does pH affect the solubility of Neurokinin A(4-10) TFA?

Peptide solubility is generally lowest at its isoelectric point (pl), the pH at which the net charge of the molecule is zero.[6] The calculated theoretical pl for Neurokinin A(4-10) is approximately 4.0. Therefore, adjusting the pH of the buffer away from this value (either higher or lower) should increase its net charge and improve solubility. Since the peptide contains an acidic residue (Aspartic acid), using a slightly basic buffer (e.g., pH 8-9) may improve solubility. Conversely, a more acidic buffer (e.g., pH 2-3) would also work. Always ensure the final pH is compatible with your experimental system.

Q7: Are there any other techniques I can try?

Gentle warming (<40°C) can sometimes improve the solubility of peptides, but this should be done with caution to avoid degradation.[6] For peptides that are prone to aggregation, the addition of chaotropic agents like 6M guanidine hydrochloride or 8M urea can be effective, but these are harsh conditions and typically only used as a last resort, followed by dilution.[7]

Quantitative Data Summary

The following table summarizes the available solubility data for Neurokinin A and its fragments. Note that quantitative data is limited, and solubility can be batch-dependent.



Compound	Solvent	Reported Solubility	Source
Neurokinin A(4-10) TFA	H ₂ O	< 0.1 mg/mL (insoluble)	[3]
Neurokinin A TFA	H ₂ O	50 mg/mL	[8]
Neurokinin A TFA	DMSO	100 mg/mL	[8][9]
[Lys5,MeLeu9,Nle10] Neurokinin A(4-10)	DMSO	25 mg/mL	[4]

Key Experimental Protocols Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)

This is the recommended starting protocol for Neurokinin A(4-10) TFA.

- Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to avoid condensation. Centrifuge the vial briefly (e.g., 10,000 xg for 1-2 minutes) to collect all the powder at the bottom.[1]
- Initial Dissolution: Add a small, precise volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL). If necessary, gently vortex or sonicate in a water bath to ensure complete dissolution. The solution should be clear.[6]
- Dilution: While vortexing your aqueous buffer, add the DMSO stock solution drop-wise to achieve the desired final peptide concentration.
- Final Check: Ensure the final solution is clear and free of particulates. If precipitation occurs, the peptide may have exceeded its solubility limit in that specific buffer/co-solvent mixture.
- Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.[10]

Protocol 2: Solubilization by pH Adjustment

This protocol is an alternative if organic solvents must be avoided.

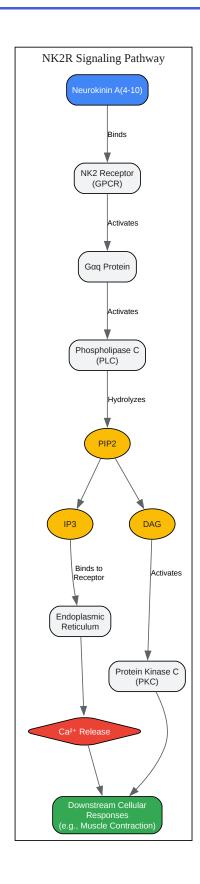


- Calculate Net Charge: Determine the net charge of the peptide at the desired pH. The
 sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 has one acidic residue (Asp, pKa ~3.9) and a
 C-terminal amide (neutral). The N-terminus (pKa ~9.0-10.0) is the primary basic group. The
 theoretical pl is ~4.0.
- Select Buffer pH: Choose a buffer pH that is at least 2 units away from the pl. For this peptide, a basic buffer (e.g., Tris or HEPES at pH 8.0) is a logical choice.
- Dissolution:
 - Attempt to dissolve the peptide directly in the chosen basic buffer.
 - Alternatively, dissolve the peptide in a small amount of sterile water, then add a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) dropwise until the peptide dissolves, followed by the addition of a concentrated buffer stock to achieve the final desired buffer concentration and pH.
- Final Check: Vortex and sonicate as needed. Ensure the final solution is clear.

Signaling Pathway Visualization

Neurokinin A(4-10) is an agonist for the Neurokinin 2 Receptor (NK2R), which is a G-protein-coupled receptor (GPCR).[8][11] Its activation initiates a well-characterized signaling cascade.





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Caption: Activation of the NK2 receptor by Neurokinin A(4-10) stimulates the $G\alpha q$ pathway.



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